molecular formula C12H26 B14715760 5,5-Dimethyldecane CAS No. 17453-92-8

5,5-Dimethyldecane

Cat. No.: B14715760
CAS No.: 17453-92-8
M. Wt: 170.33 g/mol
InChI Key: RNXSOUOIPAWOAC-UHFFFAOYSA-N
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Description

5,5-Dimethyldecane (C₁₂H₂₆) is a branched alkane with a decane backbone (10 carbons) and two methyl groups attached to the fifth carbon atom. For instance, 5,5-dimethylhydantoin derivatives conjugated to spinorphin peptides (e.g., Dm-S derivatives) have demonstrated anticonvulsant, antimicrobial, and antioxidant activities . These derivatives are synthesized via solid-phase peptide synthesis (SPPS) strategies, where the dimethyl substitution on the hydantoin ring influences peptide conformation and intermolecular interactions, such as hydrogen bonding between tyrosyl groups and the hydantoin moiety .

Properties

IUPAC Name

5,5-dimethyldecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-7-9-11-12(3,4)10-8-6-2/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXSOUOIPAWOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504391
Record name 5,5-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17453-92-8
Record name 5,5-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5-Dimethyldecane can be achieved through several methods. One common approach involves the Grignard reaction . In this method, a Grignard reagent such as isobutylmagnesium bromide is reacted with a suitable ketone like 2-octanone to form the desired product. The reaction typically proceeds as follows:

  • Formation of the Grignard Reagent: [ \text{Isobutyl bromide} + \text{Magnesium} \rightarrow \text{Isobutylmagnesium bromide} ]

  • Reaction with Ketone: [ \text{Isobutylmagnesium bromide} + \text{2-Octanone} \rightarrow \text{this compound} ]

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the hydrogenation of olefins . This process includes the following steps:

  • Preparation of Olefins: [ \text{Alcohol} \rightarrow \text{Olefin} + \text{Water} ]

  • Hydrogenation: [ \text{Olefin} + \text{Hydrogen} \rightarrow \text{this compound} ]

Chemical Reactions Analysis

Types of Reactions:

5,5-Dimethyldecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or Bromine (Br2) with UV light or heat

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: No significant change as it is already saturated

    Substitution: Halogenated alkanes

Scientific Research Applications

5,5-Dimethyldecane has several applications in scientific research, including:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.

    Biology: Studied for its role in hydrocarbon metabolism and biodegradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent in the chemical industry and as a model compound in the study of hydrocarbon oxidation and combustion.

Mechanism of Action

The mechanism of action of 5,5-Dimethyldecane is primarily related to its role as a non-polar solvent. It can dissolve non-polar compounds such as hydrocarbons, oils, and fats. This property makes it useful in various applications, including chemical reactions and industrial processes. The molecular targets and pathways involved are generally related to its ability to interact with other non-polar molecules through van der Waals forces.

Comparison with Similar Compounds

Structural Analogues in the Alkane Family

5,5-Dimethyldecane belongs to a broader class of branched alkanes. Key comparisons include:

Compound Molecular Formula Branching Position Molecular Weight Boiling Point (°C, estimated) Henry’s Law Constant (Hcp, atm·m³/mol) LogP (Lipophilicity)
This compound C₁₂H₂₆ C5 170.34 ~180–190* 7.40 ~5.2 (predicted)
5,5-Dimethylundecane C₁₃H₂₈ C5 184.36 ~200–210* N/A ~5.8
2,3-Dimethyldecane C₁₂H₂₆ C2, C3 170.34 ~175–185* N/A ~5.0 (predicted)
3,7-Dimethyldecane C₁₂H₂₆ C3, C7 170.34 ~170–180* N/A ~4.9 (predicted)
n-Decane (unbranched) C₁₀H₂₂ N/A 142.28 174 13.1 4.6

Notes:

  • Branching and Physical Properties : Increased branching reduces boiling points due to decreased surface area and weaker van der Waals interactions. For example, this compound has a lower estimated boiling point (~180–190°C) compared to n-decane (174°C), despite having a longer carbon chain .
  • Lipophilicity: Branched alkanes generally exhibit higher LogP values than linear counterparts, favoring accumulation in lipid-rich tissues. This compound’s predicted LogP (~5.2) aligns with its role in enhancing the lipophilicity of spinorphin derivatives, as seen in hydantoin-conjugated peptides .
  • Henry’s Law Constant : The lower Hcp value of this compound (7.40 atm·m³/mol) compared to n-decane (13.1 atm·m³/mol) indicates reduced volatility and higher solubility in aqueous phases, which may influence environmental persistence .
Bioactive Derivatives: Hydantoin-Conjugated Compounds

This compound-related hydantoin derivatives (e.g., 5,5-dimethylhydantoin-spinorphin conjugates) are compared below with similar bioactive compounds:

Compound Key Features Biological Activity
Dm-S (5,5-dimethylhydantoin-spinorphin) - Branched hydantoin with methyl groups at C3.
- Enhanced lipophilicity (LogP ~5.2).
- Anticonvulsant activity in ivPTZ tests (all seizure phases).
- Moderate antimicrobial and antioxidant effects .
Ph-S (5,5-diphenylhydantoin-spinorphin) - Bulky phenyl substituents at C5.
- Higher LogP (~6.0).
- Superior efficacy in drug-resistant epilepsy models (6-Hz test).
- Stronger antimicrobial activity due to aromatic interactions .
Phenytoin - Classic anticonvulsant with diphenylhydantoin structure. - Broad-spectrum antiepileptic activity.
- Limited antioxidant properties compared to Dm-S .

Key Findings :

  • Substituent Effects : Methyl groups (Dm-S) enhance lipophilicity and membrane permeability but are less effective in drug-resistant models than phenyl groups (Ph-S). This highlights the role of substituent size and hydrophobicity in targeting specific biological pathways .
  • Mechanistic Insights: Dm-S derivatives restructure peptide morphology via hydrogen bonding between hydantoin and tyrosyl residues, reducing UV-Vis absorption peaks compared to unmodified spinorphin .
Comparison with Other Methyl-Branched Alkanes

lists several underexplored dimethylated decanes (e.g., 2,3-dimethyldecane, 3,7-dimethyldecane), which lack sufficient data for direct pharmacological comparisons. However, their structural differences suggest:

  • 3,7-Dimethyldecane : Symmetrical branching could improve thermal stability compared to asymmetric isomers.

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